2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-17-7-5-16(6-8-17)18-10-20(26)24(14-23-18)13-19(25)22-12-15-4-3-9-21-11-15/h3-11,14H,2,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXNFRRQRIMBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-3-yl)methyl]acetamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16N4O3
- Molecular Weight : 336.35 g/mol
The compound features a pyrimidine ring substituted with an ethoxyphenyl group and a pyridine moiety, which may contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of dihydropyrimidines exhibit antiviral properties. Specifically, compounds similar to this compound have been shown to inhibit the replication of viruses such as HIV. The mechanism involves interference with viral enzymes necessary for replication, suggesting that this compound could serve as a lead in antiviral drug development .
Anticancer Properties
Research has demonstrated that certain dihydropyrimidine derivatives possess anticancer properties. For instance, compounds with structural similarities have been evaluated for their ability to induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of cell cycle proteins, leading to reduced cell proliferation and increased cancer cell death .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells against oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders .
Study 1: Antiviral Efficacy
A study published in Molecular Pharmacology evaluated the antiviral efficacy of a related compound against HIV. The compound demonstrated significant inhibition of viral replication at micromolar concentrations, with a calculated IC50 value indicating potent activity .
Study 2: Anticancer Mechanism
In another study published in Cancer Research, researchers explored the anticancer effects of a similar dihydropyrimidine derivative on breast cancer cell lines. The results showed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent .
Comparative Analysis of Biological Activities
| Biological Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | Similar Compound A | 5 | Inhibition of viral enzyme |
| Anticancer | Similar Compound B | 10 | Induction of apoptosis |
| Antioxidant | Similar Compound C | 15 | Free radical scavenging |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in Compound 9) improve inhibitory potency compared to electron-donating groups (e.g., ethoxy in the target compound). However, ethoxy may enhance metabolic stability .
- Side Chain Influence : The pyridin-3-ylmethyl group in the target compound could offer better solubility than benzodioxol () but less than morpholine-containing analogs () .
- Biological Activity: highlights that dihydropyridinone/dihydropyrimidinone hybrids exhibit dual kinase inhibition. The target compound’s ethoxyphenyl group may reduce steric hindrance, favoring target binding compared to bulkier substituents .
Physicochemical and Pharmacokinetic Comparisons
- Melting Points : Analogs in show high melting points (>300°C), suggesting crystalline stability. The target compound’s melting point is likely similar but unconfirmed .
- pKa and Solubility : Sulfur-containing analogs (e.g., ) exhibit pKa ~6.97, enabling ionization at physiological pH. The pyridine nitrogen in the target compound may confer slight basicity, improving water solubility .
Preparation Methods
Biginelli Reaction Adaptations
The classical Biginelli reaction, employing an aldehyde, β-keto ester, and urea, can be modified to incorporate aryl aldehydes. For 4-(4-ethoxyphenyl) substitution:
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Reactants : 4-Ethoxybenzaldehyde, ethyl acetoacetate, and urea or thiourea.
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Catalyst : Lewis acids (e.g., ) or Brønsted acids (e.g., HCl).
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Conditions : Reflux in ethanol (78°C, 12–24 h).
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Yield : 60–75% (based on analogous pyrimidinones).
Mechanistic Insight :
The reaction proceeds via imine formation, followed by nucleophilic attack of the β-keto ester enolate and cyclodehydration.
Cyclization of β-Diketones with Amidines
Alternative routes involve cyclizing 4-ethoxybenzoylacetate with guanidine derivatives:
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Reactants : Ethyl 4-ethoxybenzoylacetate, guanidine hydrochloride.
Functionalization with the Acetamide Side Chain
Introducing the -[(pyridin-3-yl)methyl]acetamide moiety requires sequential alkylation and acylation steps:
N-Alkylation of Pyrimidinone
The pyrimidinone’s N1-position is alkylated using chloroacetamide derivatives:
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Reactant : 2-Chloro--[(pyridin-3-yl)methyl]acetamide.
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Base : or in anhydrous DMF.
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Conditions : 60–80°C, 8–12 h under nitrogen.
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Yield : 50–70%.
Side Reactions :
Competitive O-alkylation is mitigated by using polar aprotic solvents and excess alkylating agent.
Direct Coupling via Mitsunobu Reaction
For stereochemical control, the Mitsunobu reaction couples preformed acetamide intermediates:
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Reactants : 4-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid, (pyridin-3-yl)methanol.
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Reagents : DIAD, in THF.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
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Microwave Assistance : Reduces reaction time by 50% (e.g., 4 h vs. 8 h) with comparable yields.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the key steps in synthesizing 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-3-yl)methyl]acetamide?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted dihydropyrimidinones with acetamide derivatives. Critical steps include:
- Coupling reactions : Formation of the dihydropyrimidinone core via Biginelli-like reactions under acidic conditions .
- Substitution and functionalization : Introduction of the 4-ethoxyphenyl and pyridinylmethyl groups through nucleophilic substitution or cross-coupling reactions .
- Solvent selection : Use of polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How can researchers confirm the structural integrity and purity of this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O, pyrimidinone N-H) .
- Elemental Analysis : Validation of empirical formula .
Advanced Research Questions
Q. How can contradictory data from analytical techniques (e.g., NMR vs. X-ray crystallography) be resolved?
Cross-validation using complementary techniques is critical:
- X-ray crystallography : Provides definitive proof of molecular geometry and crystal packing (e.g., resolving tautomerism in dihydropyrimidinones) .
- Dynamic NMR : Monitors temperature-dependent conformational changes or equilibria .
- Computational modeling : DFT calculations to predict NMR chemical shifts or optimize crystal structures .
Q. What experimental design principles apply to studying this compound’s biological activity?
- In vitro assays : Use dose-response curves (e.g., IC determination) for enzyme inhibition or receptor binding studies. Include positive/negative controls (e.g., known inhibitors) .
- Replicates and randomization : Follow split-plot designs (as in ) to account for variability in biological systems .
- High-throughput screening (HTS) : Optimize solubility using DMSO stocks and validate activity with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can synthetic routes be optimized to improve yield and scalability?
Key parameters include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) to reduce reaction steps .
- Reaction kinetics : Monitor intermediates via HPLC or TLC to identify rate-limiting steps .
- Green chemistry principles : Replace toxic solvents (e.g., DMF with cyclopentyl methyl ether) .
Q. What strategies address stability issues during storage or biological assays?
- Lyophilization : For long-term storage of hygroscopic compounds .
- pH-controlled buffers : Prevent hydrolysis of the acetamide or pyrimidinone moieties .
- Light-sensitive handling : Store in amber vials to avoid photodegradation .
Q. How can computational methods predict SAR (Structure-Activity Relationships) for this compound?
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases or GPCRs) .
- QSAR models : Corrogate electronic (e.g., logP, H-bond donors) and steric descriptors with activity data .
- MD simulations : Assess binding stability over time (e.g., RMSD analysis) .
Q. What methodologies resolve discrepancies in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS .
- Tissue distribution studies : Radiolabel the compound for quantitative tracking .
- Species-specific assays : Compare human vs. animal enzyme activity to explain efficacy gaps .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | DMF or DCM | |
| Temperature | 80–100°C (reflux) | |
| Catalysts | Pd(PPh) for coupling | |
| Purification | Silica gel chromatography |
Q. Table 2: Biological Assay Design
| Assay Type | Key Metrics | Controls |
|---|---|---|
| Enzyme Inhibition | IC, Ki, k | Known inhibitor |
| Receptor Binding | K, B | Cold ligand |
| Cytotoxicity | CC (MTT assay) | DMSO vehicle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
